REACTION_CXSMILES
|
[CH2:1](Br)[CH3:2].[Mg].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10]>C1COCC1>[F:5][C:6]1[CH:7]=[C:8]([CH:9]([OH:10])[CH2:1][CH3:2])[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
18 L
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 kg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
next stirred for two hours at 65° to 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice over a period of 6 hr
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred overnight at room temp
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was quenched with saturated ammonium chloride solution at 0°-10° C
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
organic layer separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The concentrate was extracted with 40 L of DCM
|
Type
|
WASH
|
Details
|
washed with 30 L of 5% HCl solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |